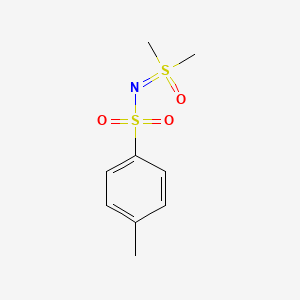
2-(3-Chlorophenoxy)-2-methylpropanoic acid
Übersicht
Beschreibung
2-(3-Chlorophenoxy)-2-methylpropanoic acid, also known as MCPA, is a synthetic phenoxyacetic acid herbicide that is used in the control of broad-leaf weeds in crops. It is a widely used herbicide, particularly in cereal crops, and has been used since the 1950s. MCPA is a colorless, crystalline solid with a melting point of 97°C. It is soluble in water and has an odor similar to that of phenol.
Wissenschaftliche Forschungsanwendungen
Metabolite Analysis : Clofibric acid is identified as a metabolite in urine after ingestion of clofibrate, a hypolipidemic drug. This discovery is significant for understanding the drug's metabolism and its excretion in humans (Hignite et al., 1981).
Chemical Synthesis : It acts as a steering group in the Schmidt glycosidation reaction, aiding the efficient glycosidation of sterically hindered alcohols under mild conditions, which is important in synthetic chemistry (Szpilman & Carreira, 2009).
Catalysis in Organic Reactions : Clofibric acid undergoes reactions with thionyl chloride to form benzoxazinones through intramolecular electrophilic transfer, demonstrating its utility in organic synthesis (Byers et al., 1981).
Environmental Monitoring : This compound is a focus in the development of methods for detecting chlorophenoxy acids, toxic herbicides in water, demonstrating its role in environmental monitoring and safety (Wintersteiger et al., 1999).
Study of Chemical Degradation : Clofibric acid is studied to understand the degradation processes of certain chemicals under various conditions, which is crucial in environmental chemistry and pollution control (Dulayymi et al., 1993).
Adsorption Studies : Research has been conducted on the adsorption of clofibric acid on clay surfaces, providing insights into environmental remediation and pollutant removal strategies (Ramalho et al., 2013).
Electrochemical Studies : Clofibric acid is used in studies exploring electrochemical methods for water purification, such as the degradation of herbicides in acidic mediums (Pignatello, 1992).
Chemical Analysis Method Development : It has been involved in the development of new analytical methods for determining chlorophenoxy acid herbicides in water, highlighting its role in analytical chemistry (Catalina et al., 2000).
Intramolecular Chemical Reactions : Studies have been conducted on electrooxidative chlorination reactions involving clofibric acid derivatives, contributing to the understanding of chemical reaction mechanisms (Uneyama et al., 1983).
Environmental Adsorption and Modeling Studies : Research on the adsorption of hazardous compounds like MCPP (closely related to clofibric acid) from water using zinc hydroxide demonstrates the compound's importance in environmental remediation and modeling (Kamaraj et al., 2018).
Pharmacological Insights : There are studies focusing on the pharmacological interactions of clofibric acid, such as its binding to peroxisome proliferator-activated receptors and reactions with various metal ions, which is critical in medicinal chemistry and drug development (Hamada Yz et al., 2016).
Degradation in Aqueous Medium : Electro-Fenton and photoelectro-Fenton methods have been used to study the degradation of clofibric acid in aqueous solutions, providing insights into advanced oxidation processes for environmental decontamination (Sirés et al., 2007).
Carcinogenicity Studies : Systematic reviews have been conducted to understand the potential carcinogenic outcomes from exposure to chlorophenoxy compounds like 2,4-D and MCPA, which are related to clofibric acid. These studies are significant in evaluating the health risks associated with these compounds (von Stackelberg, 2013).
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBIVIXQLIVFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169767 | |
| Record name | Propionic acid, 2-(m-chlorophenoxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-2-methylpropanoic acid | |
CAS RN |
17413-73-9 | |
| Record name | 2-(3-Chlorophenoxy)-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17413-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionic acid, 2-(m-chlorophenoxy)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, 2-(m-chlorophenoxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenoxy)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)

![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)








